

Molecular structure and spectral data of Triethoxy-p-tolylsilane.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethoxy-p-tolylsilane*

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Triethoxy-p-tolylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure and spectral data of **Triethoxy-p-tolylsilane** (CAS No: 18412-57-2). The information is intended to support research and development activities where this organosilicon compound is of interest.

Molecular Structure and Properties

Triethoxy-p-tolylsilane is an organosilicon compound featuring a toyl group and three ethoxy groups attached to a central silicon atom. Its structure confers a combination of organic and inorganic characteristics, making it a versatile intermediate in chemical synthesis.

Chemical Identifiers:

- IUPAC Name: triethoxy-(4-methylphenyl)silane[1]
- CAS Number: 18412-57-2[1][2][3]
- Molecular Formula: $C_{13}H_{22}O_3Si$ [1][3][4]
- Molecular Weight: 254.40 g/mol [1]

- InChI: InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3[1][4]
- SMILES: CCO--INVALID-LINK--(OCC)OCC[4]

Physicochemical Data:

Property	Value	Reference
Density	0.986 g/mL at 25°C	[2][3]
Boiling Point	104-106°C at 1.8 mmHg	[2][3]
Refractive Index (n _{20/D})	1.464	[2][3]
Flash Point	>230 °F	[2][3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Triethoxy-p-tolylsilane**. While complete experimental spectra are not publicly available, this section outlines the expected spectral features based on the compound's structure and provides predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methylene and methyl protons of the three ethoxy groups. The aromatic protons would likely appear as two doublets in the aromatic region. The ethoxy groups would present as a quartet for the methylene protons (adjacent to the oxygen) and a triplet for the terminal methyl protons. The tolyl methyl group would appear as a singlet.
- ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon environment. This includes four distinct signals for the aromatic carbons of the p-tolyl group (due to symmetry), one for the tolyl methyl carbon, and two for the ethoxy groups (one for the O-CH₂ carbon and one for the CH₃ carbon). The carbon attached to the silicon will be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **Triethoxy-p-tolylsilane** is expected to exhibit characteristic absorption bands for its functional groups. Key vibrational modes would include:

- Si-O-C stretching: Strong bands are anticipated in the $1100\text{-}1000\text{ cm}^{-1}$ region.
- C-H stretching (aromatic and aliphatic): Bands will appear around $3100\text{-}3000\text{ cm}^{-1}$ for the aromatic C-H and just below 3000 cm^{-1} for the aliphatic C-H bonds of the ethoxy and tolyl methyl groups.
- C=C stretching (aromatic): Absorptions are expected in the $1600\text{-}1450\text{ cm}^{-1}$ range.
- Si-C stretching: A weaker band may be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents the predicted m/z values for various adducts of **Triethoxy-p-tolylsilane**.

Adduct	Predicted m/z
$[\text{M}]^+$	254.13327
$[\text{M}+\text{H}]^+$	255.14110
$[\text{M}+\text{Na}]^+$	277.12304
$[\text{M}+\text{K}]^+$	293.09698
$[\text{M}+\text{NH}_4]^+$	272.16764

Data sourced from PubChemLite.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **Triethoxy-p-tolylsilane**, based on standard practices for organosilicon compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Triethoxy-p-tolylsilane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or C_6D_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle are typical starting points.
- ^{13}C NMR Acquisition:
 - Spectrometer: Same as for ^1H NMR.
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Parameters: A wider spectral width (e.g., 200-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **Triethoxy-p-tolylsilane** is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer.
 - Measurement Mode: Transmission or ATR.

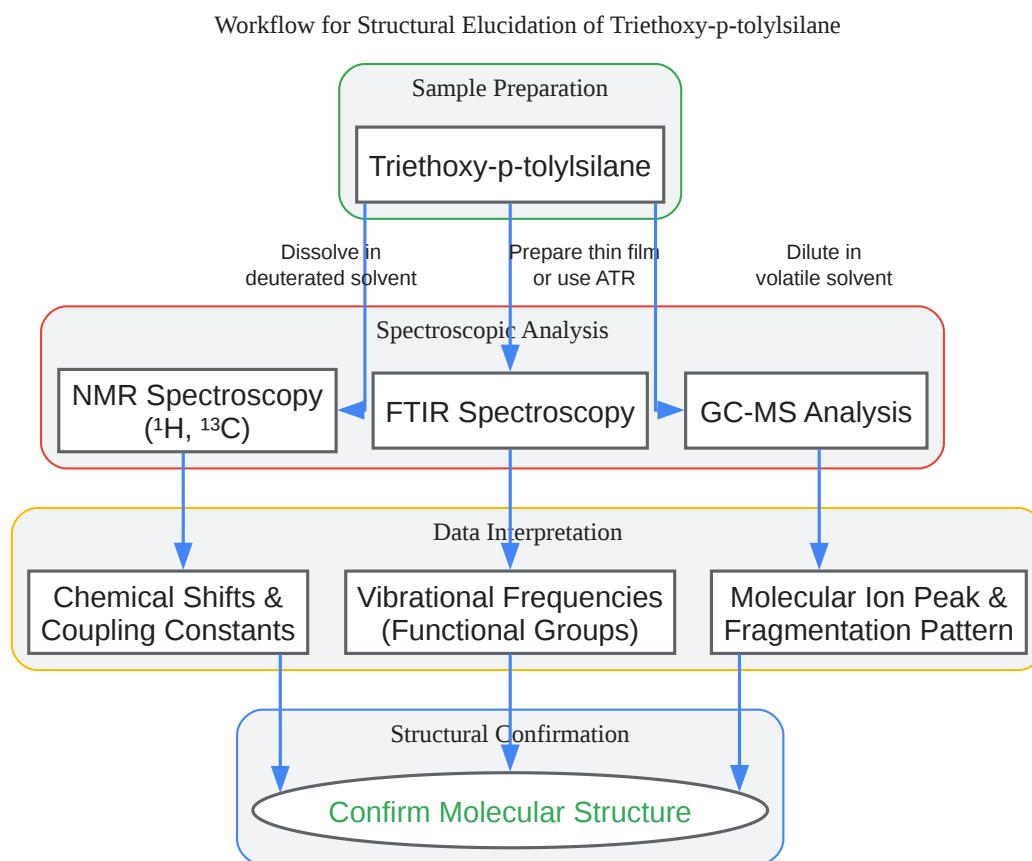
- Spectral Range: Typically 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient.
- Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean KBr plates or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Triethoxy-p-tolylsilane** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- GC Separation:
 - Gas Chromatograph: A standard GC system equipped with a capillary column suitable for organosilicon compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
 - Injection: Inject 1 μL of the prepared solution into the GC inlet, typically in split mode to avoid column overloading.
 - Oven Program: A temperature gradient program should be used to ensure good separation. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).
- MS Detection:
 - Mass Spectrometer: A mass spectrometer detector (e.g., a quadrupole or ion trap) coupled to the GC.
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 40-400).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of **Triethoxy-p-tolylsilane**.



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A logical workflow for the spectral analysis of **Triethoxy-p-tolylsilane**.

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- To cite this document: BenchChem. [Molecular structure and spectral data of Triethoxy-p-tolylsilane.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092550#molecular-structure-and-spectral-data-of-triethoxy-p-tolylsilane>]

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